SU5408

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

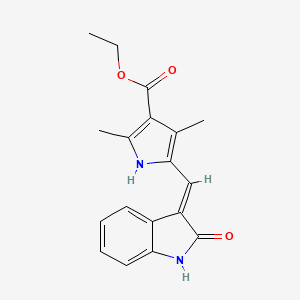

IUPAC Name |

ethyl 2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9+ |

InChI Key |

PMUJUSJUVIXDQC-UKTHLTGXSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C/2\C3=CC=CC=C3NC2=O)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |

Origin of Product |

United States |

Foundational & Exploratory

SU5408: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, impact on downstream signaling pathways, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of cancer biology, angiogenesis, and drug development in their understanding and utilization of this important research compound.

Core Mechanism of Action

This compound is a synthetic small molecule belonging to the 3-substituted indolin-2-one class of tyrosine kinase inhibitors.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the VEGFR2 kinase domain. By occupying this site, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition of VEGFR2 phosphorylation is the critical first step in blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, all of which are essential processes in angiogenesis.[2][3]

Kinase Inhibition Profile

This compound exhibits high selectivity for VEGFR2. The half-maximal inhibitory concentration (IC50) for VEGFR2 is consistently reported to be approximately 70 nM in cell-free kinase assays.[1][4][5] In contrast, its inhibitory activity against other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor Receptor (IGFR), is significantly lower, with IC50 values greater than 100 µM.[1] This selectivity makes this compound a valuable tool for specifically interrogating the role of VEGFR2 signaling in various biological processes.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 (KDR) | 70 | [1][4][5] |

| PDGFR | >100,000 | [1] |

| EGFR | >100,000 | [1] |

| Insulin Receptor | >100,000 | [1] |

Impact on Downstream Signaling Pathways

The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways crucial for angiogenesis. This compound, by preventing this initial phosphorylation event, effectively blocks these signaling cascades. The two primary pathways affected are:

-

The PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and permeability. Upon VEGFR2 activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis. This compound-mediated inhibition of VEGFR2 prevents the activation of PI3K and Akt.[2][3][6]

-

The PLCγ/MAPK (ERK) Pathway: This pathway is primarily involved in endothelial cell proliferation and migration. Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates the Ras/Raf/MEK/ERK cascade (also known as the MAPK pathway). The activation of Extracellular signal-regulated kinase (ERK) leads to the transcription of genes involved in cell proliferation and migration. This compound blocks the activation of this pathway at its origin, the VEGFR2 receptor.[2][3][6]

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration near the Km for VEGFR2, typically 10-50 µM)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Add 10 µL of a solution containing the recombinant VEGFR2 enzyme and the Poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7][8]

Endothelial Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Basal medium (e.g., M199) with low serum (e.g., 1% FBS)

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.

-

The next day, replace the medium with basal medium containing low serum and starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL). Include a non-stimulated control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control.[9][10]

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Fibronectin or gelatin solution for coating

-

Basal medium with low serum

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Calcein AM or crystal violet for cell staining

Procedure:

-

Coat the underside of the Transwell insert membrane with fibronectin or gelatin and allow it to dry.

-

Seed HUVECs (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in basal medium containing various concentrations of this compound or vehicle.

-

In the lower chamber, add basal medium containing VEGF-A (e.g., 20 ng/mL) as a chemoattractant. Include a control with no VEGF-A.

-

Incubate for 4-6 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percent inhibition of migration for each this compound concentration relative to the VEGF-stimulated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a VEGFR2 inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR2. Its defined mechanism of action, centered on the inhibition of VEGFR2 autophosphorylation and the subsequent blockade of key downstream signaling pathways like PI3K/Akt and MAPK/ERK, makes it an indispensable tool for angiogenesis research. The experimental protocols and workflows detailed in this guide provide a framework for the effective utilization and evaluation of this compound in a laboratory setting. A thorough understanding of its molecular interactions and cellular effects is crucial for its application in the development of novel anti-angiogenic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

SU5408: A Technical Guide to a Seminal VEGFR2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective, cell-permeable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] As a member of the 3-substituted indolin-2-one class of compounds, this compound has been instrumental in elucidating the critical role of VEGFR2 signaling in angiogenesis, the process of new blood vessel formation.[3][5] Its high selectivity makes it a valuable tool for in vitro and in vivo studies aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the downstream cellular effects of its activity.

Chemical and Physical Properties

This compound, also known as VEGFR2 Kinase Inhibitor I, is a synthetic compound with well-defined chemical and physical characteristics crucial for its application in experimental settings.[1][6][7]

| Property | Value |

| Chemical Name | 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester |

| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I[8][9] |

| Molecular Formula | C₁₈H₁₈N₂O₃[6][8][9] |

| Molecular Weight | 310.35 g/mol [1][6][9] |

| CAS Number | 15966-93-5[6][8][9] |

| Appearance | Crystalline solid[8] |

| Solubility | DMSO: ~6 mg/mL (19.33 mM)[1][3][9] |

| DMF: ~1 mg/mL[8] | |

| Water: Insoluble[9] | |

| Ethanol: Insoluble[9] | |

| Storage | Store powder at -20°C for long-term stability.[3][10] Stock solutions in DMSO can be stored at -20°C for several months or -80°C for extended periods.[3][10][11] |

Note: For higher solubility in DMSO, warming the tube to 37°C and using an ultrasonic bath may be beneficial.[3][5]

Mechanism of Action

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its ligand, Vascular Endothelial Growth Factor (VEGF).[12][13] The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13][14] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[12][15][16]

This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the VEGFR2 kinase.[17] By occupying this site, this compound prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This inhibition effectively abrogates the cellular responses to VEGF stimulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. adooq.com [adooq.com]

- 10. This compound [cnreagent.com]

- 11. SU 5408|this compound [dcchemicals.com]

- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

SU5408 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent, cell-permeable small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR2 kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately resulting in the attenuation of angiogenesis. This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed experimental protocols for its characterization.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR2 (also known as KDR or Flk-1), play a central role in regulating angiogenesis.[1] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that orchestrate the complex processes of angiogenesis.

This compound was developed as a selective inhibitor of the VEGFR2 tyrosine kinase.[2] Its ability to abrogate VEGF-driven angiogenesis has made it a valuable tool for studying the biological roles of VEGFR2 signaling and a potential therapeutic agent for diseases characterized by excessive angiogenesis.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR2 kinase. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and activation. The blockade of VEGFR2 phosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively shutting down the pro-angiogenic signals.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency and selectivity.

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR2 (KDR) | 70 | [2][3][4][5][6] |

| FGFR1 | 30 | [7] |

| c-Kit | >10,000 | [1] |

| FLT3 | Inhibitory effect noted, specific IC50 not consistently reported | [8] |

| PDGFRβ | >100,000 | [2] |

| EGFR | >100,000 | [2] |

| Insulin Receptor | >100,000 | [2] |

Signaling Pathways

The inhibition of VEGFR2 by this compound disrupts multiple downstream signaling pathways critical for angiogenesis.

VEGFR2 Signaling Pathway

Upon activation by VEGF, VEGFR2 autophosphorylates key tyrosine residues, including Tyr1175, which serves as a docking site for Phospholipase C-gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn can activate the Ras/Raf/MEK/ERK pathway, leading to cell proliferation. This compound blocks the initial phosphorylation of VEGFR2, thereby preventing the activation of this entire cascade.

Caption: this compound inhibits the VEGF-induced PLCγ/ERK pathway.

Another critical pathway downstream of VEGFR2 involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Phosphorylated VEGFR2 recruits and activates PI3K, which then phosphorylates Akt. Activated Akt promotes endothelial cell survival and migration. This compound's inhibition of VEGFR2 phosphorylation prevents the activation of the PI3K/Akt pathway.

Caption: this compound blocks the VEGF-induced PI3K/Akt survival pathway.

FGFR1 Signaling Pathway

This compound also exhibits inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). Similar to VEGFR2, the binding of FGF to FGFR1 induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival. This compound can inhibit these downstream effects by blocking FGFR1 phosphorylation.

Caption: this compound inhibits the FGF-induced FGFR1 signaling pathways.

Experimental Protocols

In Vitro Kinase Assay for VEGFR2 Inhibition

This protocol describes a method to determine the IC50 value of this compound for VEGFR2 kinase activity.

Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

DMSO

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Add 2.5 µL of kinase buffer containing the desired concentration of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a solution of VEGFR2 enzyme and Poly(Glu, Tyr) substrate in kinase buffer. Add 2.5 µL of this solution to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay

This protocol measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[9][10]

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Basal medium (e.g., M199 or EBM-2) with 0.5-2% FBS

-

Recombinant human VEGF-A

-

This compound

-

DMSO

-

96-well clear-bottom black plates, gelatin-coated

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of luminescence detection

Procedure:

-

Seed HUVECs in gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to attach overnight.

-

The next day, replace the medium with basal medium containing 0.5-2% FBS and serum-starve the cells for 4-6 hours.

-

Prepare treatment media containing a constant concentration of VEGF-A (e.g., 20 ng/mL) and serial dilutions of this compound or DMSO (vehicle control).

-

Add the treatment media to the cells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Measure cell proliferation using a luminescent cell viability assay according to the manufacturer's protocol.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the VEGF-A-treated control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value for proliferation inhibition.

Western Blot for Phospho-VEGFR2 Inhibition

This protocol is used to visualize the inhibition of VEGF-A-induced VEGFR2 phosphorylation by this compound in HUVECs.

Caption: Workflow for Western blot analysis of p-VEGFR2.

Materials:

-

HUVECs

-

EGM-2 and basal medium

-

Recombinant human VEGF-A

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-VEGFR2 (Tyr1175), rabbit anti-total VEGFR2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells in basal medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a well-characterized and selective inhibitor of VEGFR2, with additional activity against FGFR1. Its ability to potently inhibit angiogenesis by blocking key signaling pathways makes it an invaluable research tool for studying the roles of these receptor tyrosine kinases in various biological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential kinase inhibitors in a laboratory setting. A thorough understanding of the this compound signaling pathway and its inhibition is crucial for the development of novel anti-angiogenic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

SU5408 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-ones class of compounds. It has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary target and other kinases. This document also outlines typical experimental protocols for assessing its activity and visualizes the core signaling pathway it modulates.

Data Presentation: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been evaluated for its inhibitory activity against a range of protein tyrosine kinases. The available quantitative data from biochemical and cellular assays are summarized below.

Primary Target: VEGFR-2

This compound demonstrates potent inhibition of VEGFR-2 kinase activity. The half-maximal inhibitory concentration (IC50) has been consistently reported to be in the nanomolar range.

Table 1: Inhibitory Activity of this compound against VEGFR-2

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-2 | 70 | Cell-free assay | [1][2] |

Selectivity Against Other Kinases

This compound exhibits high selectivity for VEGFR-2. Studies have shown significantly lower or no inhibitory activity against other receptor tyrosine kinases, even at high concentrations. This selectivity is a key feature of this compound.

Table 2: Selectivity Profile of this compound Against a Panel of Kinases

| Kinase Target | IC50 (µM) | Comments | Reference |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 | Little to no effect observed.[1] | [1] |

| Epidermal Growth Factor Receptor (EGFR) | >100 | Little to no effect observed.[1] | [1] |

| Insulin-like Growth Factor Receptor (IGF-1R) | >100 | Little to no effect observed. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory activity.

Biochemical Kinase Inhibition Assay (Cell-Free)

This protocol describes a typical in vitro assay to determine the IC50 value of this compound against recombinant VEGFR-2 kinase.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made in kinase buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Assay Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for VEGFR-2.

-

-

Incubation: Incubate the plate at room temperature for a defined period, for example, 60 minutes, to allow the kinase reaction to proceed.

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in blocking VEGFR-2 signaling.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF-A

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow to approximately 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VEGFR-2.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2.

-

The inhibitory effect of this compound is determined by the reduction in the phospho-VEGFR-2 signal relative to the VEGF-A stimulated control.

-

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the primary signaling cascades downstream of VEGFR-2 activation, which are inhibited by this compound. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways that regulate cell proliferation, survival, migration, and permeability.

References

SU5408: An In-Depth Technical Guide for Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable, small molecule inhibitor that has been instrumental in the study of angiogenesis and cancer biology. As a member of the 3-substituted indolin-2-one class of compounds, this compound exhibits potent and selective inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in cancer biology studies, and visualizations of its signaling pathway and experimental workflows.

Core Concepts: Mechanism of Action and Chemical Properties

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of VEGFR2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is highly selective for VEGFR2, with significantly less activity against other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and insulin-like growth factor receptor (IGFR)[1]. This selectivity makes this compound a valuable tool for specifically interrogating the role of VEGFR2-mediated signaling in various biological processes, particularly in tumor angiogenesis.

Chemical Properties

| Property | Value |

| Chemical Name | 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one |

| Synonyms | VEGFR2 Kinase Inhibitor I |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.35 g/mol |

| CAS Number | 15966-93-5 |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO (e.g., 6 mg/mL) |

| Storage | Store at -20°C as a solid. In solution, store at -20°C for up to 1 month to prevent loss of potency. |

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound is most pronounced against its primary target, VEGFR2. The following table summarizes the available quantitative data on its inhibitory concentration.

| Target/Cell Line | Assay Type | IC₅₀/IC Value | Reference |

| VEGFR2 | Cell-free kinase assay | 70 nM | [1][2][3] |

| BaF3 cells | Growth inhibition ([³H]thymidine incorporation) | 2.6 µM | [1] |

| PDGFR, EGFR, IGFR | Kinase assay | >100 µM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

VEGFR2 Signaling Pathway Inhibition by this compound

The following diagram illustrates the VEGFR2 signaling cascade and the point of inhibition by this compound. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, and survival. This compound blocks this initial phosphorylation step.

Caption: VEGFR2 signaling pathway and this compound inhibition.

General Experimental Workflow for this compound Studies

This diagram outlines a typical workflow for investigating the effects of this compound in a cancer biology context, from initial in vitro screening to in vivo validation.

Caption: General workflow for this compound cancer research.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

-

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the effect of this compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane extract)

-

96-well cell culture plates

-

This compound stock solution

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend HUVECs in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.

-

Incubate at 37°C, 5% CO₂ for 4-18 hours.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium.

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube formation using an inverted fluorescence microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

-

Data Analysis:

-

Compare the tube formation parameters in this compound-treated wells to the vehicle control.

-

Plot the quantified data against this compound concentration to determine its anti-angiogenic effect.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line of interest

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest and resuspend cancer cells in a sterile, serum-free medium or PBS.

-

Inject a specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) subcutaneously into the flank of each mouse. A mixture with Matrigel can be used to improve tumor establishment.

-

-

Tumor Growth and Animal Grouping:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare the this compound formulation for the desired route of administration (e.g., intraperitoneal injection, oral gavage). A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.

-

Administer this compound at a predetermined dose and schedule (e.g., daily or on a 5-day on/2-day off schedule). The control group should receive the vehicle only.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Termination and Analysis:

-

Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blot for p-VEGFR2).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth in the this compound-treated group to the control group to determine the extent of tumor growth inhibition.

-

Conclusion

This compound remains a cornerstone tool for researchers investigating the role of VEGFR2 in cancer biology. Its high selectivity allows for the specific dissection of VEGFR2-mediated signaling pathways in angiogenesis and tumor progression. The data and protocols provided in this guide offer a robust framework for designing and executing experiments to further elucidate the therapeutic potential of targeting the VEGFR2 pathway in cancer. Researchers should, however, always optimize protocols for their specific experimental systems to ensure reliable and reproducible results.

References

SU5408: A Technical Overview of its IC50 and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

SU5408 is a synthetic indolin-2-one compound recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, details the experimental methodologies for its characterization, and illustrates its mechanism of action through relevant signaling pathways.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been evaluated against a range of receptor tyrosine kinases (RTKs). The compound demonstrates high potency and selectivity for VEGFR2, with significantly lower activity against other kinases.

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR2 (Flk-1/KDR) | 70 | Cell-free / In vitro kinase assay |

| FGFR1 | >10,000 | In vitro kinase assay |

| PDGFRβ | >100,000 | Cell-based autophosphorylation assay |

| EGFR | >100,000 | Cell-based autophosphorylation assay |

| Insulin-like Growth Factor Receptor (IGF-1R) | >100,000 | Cell-based autophosphorylation assay |

| c-Kit | Not reported | Not reported |

This table summarizes the available quantitative data on the inhibitory activity of this compound.

Mechanism of Action: Targeting VEGFR2 Signaling

This compound exerts its biological effects by competitively inhibiting the ATP binding site of the VEGFR2 kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – all critical processes in angiogenesis.

VEGFR2 Signaling Pathway Inhibition by this compound

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote angiogenesis. This compound, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.

Experimental Protocols

The determination of the IC50 values for this compound is primarily based on in vitro kinase assays and cell-based autophosphorylation assays. The following protocols are generalized representations of the methodologies employed.

In Vitro Kinase Assay (for VEGFR2 and FGFR1)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.

Workflow:

Methodology:

-

Reaction Setup: In a microplate well, the purified recombinant kinase domain of the target receptor (e.g., VEGFR2) is combined with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in a series of dilutions. Control wells receive only the solvent.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P). The plate is then incubated at a controlled temperature (e.g., 25-30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Autophosphorylation Assay (for PDGFRβ, EGFR, and IGF-1R)

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the receptor in a cellular context.

Workflow:

SU5408: A Technical Guide to its Cell Permeability Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic indolinone derivative that has garnered significant attention in biomedical research as a potent, cell-permeable inhibitor of several receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound plays a critical role in blocking the signaling pathways that drive angiogenesis, the formation of new blood vessels.[1][2] Its ability to traverse the cell membrane is fundamental to its mechanism of action, allowing it to reach its intracellular kinase targets. This technical guide provides an in-depth overview of the cell permeability properties of this compound, including the underlying transport mechanisms, experimental protocols for permeability assessment, and the key signaling pathways it modulates.

Data Presentation: Understanding Permeability Coefficients

The permeability of a compound is a critical determinant of its oral bioavailability and overall efficacy. It is typically quantified by the apparent permeability coefficient (Papp), measured in cm/s. While specific Papp values for this compound are not publicly documented, the following table provides a general classification for interpreting permeability data from Caco-2 assays, a common in vitro model of the intestinal barrier.

| Permeability Classification | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |

| Low | < 1.0 | Poor |

| Moderate | 1.0 - 10.0 | Moderate to Good |

| High | > 10.0 | High |

Note: This table provides a general guideline for interpreting Caco-2 permeability data. The exact correlation between in vitro Papp values and in vivo absorption can vary depending on the compound and experimental conditions.

Physicochemical Properties of this compound

The cell permeability of a small molecule is influenced by its physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.35 g/mol |

| Solubility | Soluble in DMSO |

Mechanisms of Cellular Permeation

The passage of small molecules like this compound across the cell membrane can occur through several mechanisms:

-

Passive Diffusion: As a relatively small and lipophilic molecule, this compound is expected to cross the cell membrane primarily through passive diffusion, driven by the concentration gradient.

-

Facilitated Transport: While not extensively studied for this compound, some kinase inhibitors are known to be substrates of solute carrier (SLC) transporters, which can facilitate their uptake into cells.

-

Active Efflux: this compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4][5] These efflux pumps actively transport xenobiotics out of the cell, which can reduce the intracellular concentration of the drug and contribute to drug resistance. The efflux ratio, determined in bidirectional Caco-2 assays, is a key indicator of a compound's susceptibility to active efflux.

Experimental Protocols

Detailed methodologies for assessing the cell permeability of compounds like this compound are provided below.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an in vitro model of the human intestinal epithelium.[6][7][8]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability and potential for active transport.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well or 96-well plates with microporous polycarbonate membranes)

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)

-

Lucifer yellow for assessing monolayer integrity

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.

-

Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions. Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the test compound (this compound) and control compounds to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

-

Also, collect a sample from the apical compartment at the beginning and end of the experiment.

-

-

Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of permeation (mass per unit time)

-

A is the surface area of the membrane

-

C₀ is the initial concentration of the compound in the donor compartment

-

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is indicative of active efflux.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive diffusion.[9][10]

Objective: To determine the passive permeability of a compound.

Materials:

-

PAMPA plate system (a donor plate and an acceptor plate with a microporous filter)

-

Artificial membrane solution (e.g., a solution of phospholipids, such as phosphatidylcholine, in an organic solvent like dodecane)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Control compounds with known permeability

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate, leaving a lipid layer.

-

Preparation of Plates:

-

Fill the wells of the acceptor plate with buffer.

-

Add the test and control compounds, dissolved in buffer, to the wells of the donor plate.

-

-

Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

Data Analysis:

-

Calculate the effective permeability (Pe) using a simplified equation or more complex models that account for unstirred water layers. A common equation is: Pe = - [ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where:

-

[Drug]acceptor is the concentration in the acceptor well

-

[Drug]equilibrium is the theoretical equilibrium concentration

-

V_D and V_A are the volumes of the donor and acceptor wells

-

A is the surface area of the membrane

-

t is the incubation time

-

-

Mandatory Visualizations

Signaling Pathways Inhibited by this compound

This compound is a multi-targeted kinase inhibitor. The following diagrams illustrate the primary signaling pathways affected by its inhibitory action.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.

Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.

Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Permeability Assessment

The following diagram outlines a typical workflow for determining the cell permeability of a test compound using the Caco-2 assay.

Caption: General experimental workflow for a Caco-2 cell permeability assay.

Conclusion

This compound is a valuable research tool due to its potent and cell-permeable inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and cell proliferation. While its cell-permeable nature is well-established qualitatively, a comprehensive understanding of its permeability profile would be enhanced by quantitative data from standardized assays. The experimental protocols and conceptual frameworks provided in this guide offer researchers the necessary tools to investigate the cell permeability of this compound and other small molecule inhibitors in a systematic and reproducible manner. A thorough characterization of a compound's ability to cross cellular barriers is a critical step in the drug discovery and development process, enabling a more accurate prediction of its in vivo behavior and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. News | Cancer Research Horizons Newcastle University | Newcastle University [research.ncl.ac.uk]

SU5408: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It has been instrumental in the study of angiogenesis and has been widely used as a tool compound to investigate the roles of specific receptor tyrosine kinases (RTKs) in various physiological and pathological processes. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its primary targets, inhibitory activity, and the experimental methodologies used to validate its mechanism of action.

Core Target Profile of this compound

This compound is primarily recognized as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3][4][5][6] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[7] The inhibitory action of this compound against VEGFR2 disrupts the downstream signaling cascade, leading to a reduction in tumor angiogenesis.[7]

While VEGFR2 is its principal target, the selectivity of this compound has been evaluated against a panel of other RTKs. It exhibits significantly less or no activity against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin-like growth factor (IGFR), with IC50 values for these receptors being greater than 100 µM.[2][6]

Quantitative Inhibitory Activity

The potency of this compound against its primary target has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Target | IC50 Value | Assay Type | Reference |

| VEGFR2 (KDR/Flk-1) | 70 nM | Cell-free kinase assay | [1][3][4][5][6] |

| PDGFR | >100 µM | Intact cell-based assay | [2][6] |

| EGFR | >100 µM | Intact cell-based assay | [2][6] |

| IGFR | >100 µM | Intact cell-based assay | [2][6] |

Experimental Protocols

The validation of this compound's targets relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly cited in the literature.

In Vitro Kinase Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific receptor tyrosine kinase (e.g., VEGFR2).

Materials:

-

Purified recombinant kinase (e.g., VEGFR2)

-

This compound (various concentrations)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for the kinase

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a series of this compound dilutions in the assay buffer.

-

Add the purified kinase and the peptide substrate to the wells of a microplate.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP generated) using a suitable detection method.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Intact Cell-Based Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of a target receptor within a cellular context.

Objective: To evaluate the inhibitory effect of this compound on ligand-induced receptor phosphorylation in intact cells.

Materials:

-

Cell line expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2)

-

This compound (various concentrations)

-

Specific ligand for the receptor (e.g., VEGF for VEGFR2)

-

Cell lysis buffer

-

Antibodies: Primary antibody against the phosphorylated form of the receptor and a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western blotting or ELISA equipment

Procedure:

-

Culture the cells in appropriate media until they reach a suitable confluency.

-

Starve the cells in serum-free media for a few hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the specific ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Lyse the cells to extract the proteins.

-

Quantify the level of phosphorylated receptor using Western blotting or ELISA with a phospho-specific antibody.

-

Normalize the phosphorylated receptor levels to the total amount of the receptor.

-

Plot the percentage of receptor phosphorylation against the this compound concentration to determine the IC50 in a cellular context.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's target validation.

Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling pathways.

Caption: A typical workflow for validating the target of an inhibitor like this compound.

References

SU5408: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a synthetic indolinone derivative recognized primarily as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Its ability to disrupt crucial signaling pathways has made it an invaluable tool in developmental biology for dissecting the roles of angiogenesis, vasculogenesis, and fibroblast growth factor (FGF) signaling in embryogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key developmental models, detailed experimental protocols, and a summary of its quantitative effects.

Introduction and Mechanism of Action

This compound, chemically known as 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester, functions as an ATP-competitive inhibitor. It specifically targets the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1), preventing the autophosphorylation required for downstream signal transduction. This blockade effectively inhibits the cellular responses mediated by VEGF, such as endothelial cell proliferation, migration, and survival—processes fundamental to the formation of the vascular system.

While its primary target is VEGFR-2, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, most notably the Fibroblast Growth Factor Receptor 1 (FGFR1). This secondary activity is significant in developmental studies, as FGF signaling is critical for a wide array of processes including limb development, somitogenesis, and craniofacial patterning. Its selectivity is a key feature; this compound shows little to no effect on receptors for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at typical working concentrations[1].

Core Signaling Pathways Disrupted by this compound

Vascular Endothelial Growth Factor (VEGF) Signaling

VEGF signaling is the master regulator of vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the sprouting of new vessels from existing ones)[2]. The pathway is initiated when VEGF-A binds to VEGFR-2 on the surface of endothelial cells, inducing receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades like PLCγ-PKC-MAPK and PI3K-Akt, which collectively promote cell proliferation, survival, and migration[3]. This compound directly prevents the initial autophosphorylation step, effectively shutting down the entire signaling cascade.

Fibroblast Growth Factor (FGF) Signaling

The FGF signaling pathway is essential for the development of numerous tissues and organs[4][5]. Canonical FGF signaling involves the binding of an FGF ligand to its specific FGF receptor (FGFR), which is stabilized by a heparan sulfate proteoglycan co-receptor. This binding event leads to FGFR dimerization, activation of the intracellular tyrosine kinase domain, and autophosphorylation. Phosphorylated FGFRs recruit adaptor proteins like FRS2, which in turn activate major downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, to regulate processes like cell proliferation, differentiation, and migration[2][6]. This compound can inhibit FGFR1, making it a useful, albeit less specific, tool for studying FGF-dependent developmental events.

Quantitative Data

This compound's inhibitory activity has been quantified against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Target Kinase | IC50 Value | Cell/Assay Type | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | 70 nM | Cell-free kinase assay | [1][3] |

| FGFR1 | 30 nM (for SU5402)* | Cell-free kinase assay | |

| PDGFRβ | >100 µM | Intact cells | [1] |

| EGFR | >100 µM | Intact cells |

Note: Data for the related compound SU5402 is provided for FGFR1 due to its frequent use as a specific FGFR inhibitor in developmental studies and the limited availability of specific this compound IC50 values for this receptor in the same context.

Applications and Experimental Protocols

This compound and the related inhibitor SU5402 are widely used in model organisms like zebrafish (Danio rerio) and chick (Gallus gallus) to study developmental processes that are dependent on VEGF and FGF signaling.

Studying Angiogenesis in Zebrafish

The transparent nature of zebrafish embryos makes them an excellent model for visualizing vascular development in real-time. This compound is used to inhibit the formation of intersegmental vessels (ISVs), a classic example of angiogenesis.

This protocol is adapted from established methods for screening anti-angiogenic compounds in zebrafish[7].

-

Embryo Collection and Staging:

-

Collect embryos from natural spawning of a transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP)).

-

Raise embryos in E3 medium at 28.5°C.

-

At 24 hours post-fertilization (hpf), dechorionate embryos enzymatically using pronase.

-

To prevent pigment formation, which can interfere with imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Create a series of working solutions by diluting the stock in E3 medium + PTU. A typical dose-response range would include concentrations from 0.1 µM to 10 µM.

-

Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration.

-

-

Assay Execution:

-

Transfer individual, dechorionated 24 hpf embryos into wells of a 96-well plate containing the this compound working solutions or vehicle control.

-

Incubate the plate at 28.5°C for 24 to 48 hours.

-

-

Data Acquisition and Analysis:

-

At 48 or 72 hpf, anesthetize the embryos using tricaine (MS-222).

-

Image the trunk vasculature of each embryo using fluorescence microscopy.

-

Quantitative Analysis: Measure the total length of the ISVs or count the number of complete ISVs per embryo. A dose-dependent decrease in these parameters indicates anti-angiogenic activity. The IC50 can be calculated as the concentration of this compound that causes a 50% reduction in ISV growth compared to the vehicle control.

-

Studying Limb and Somite Development with FGFR Inhibition

While this compound can be used, the related compound SU5402 is more commonly cited for specifically targeting FGF signaling in developmental studies due to its higher potency against FGFR1. It has been instrumental in demonstrating the role of FGF gradients in patterning somites and in regulating limb bud outgrowth.

-

Somitogenesis: Treatment of zebrafish or chick embryos with SU5402 disrupts the FGF signaling gradient in the presomitic mesoderm (PSM). This leads to the formation of larger somites, demonstrating that FGF signaling is crucial for defining the size and boundaries of these segmental blocks[5]. For example, continuous treatment of zebrafish embryos with 10 µM SU5402 starting at the 10-somite stage results in the formation of multiple, abnormally large somites[6].

-

Limb and Organ Development: In chick embryo explant cultures, SU5402 has been used to block FGF signaling, resulting in impaired branching morphogenesis in developing lungs[2]. Concentrations of 20-40 µM in culture media effectively inhibit secondary branch formation[2]. In whole chick embryos, injection of a 5 mM SU5402 solution can lead to craniofacial defects, reinforcing the importance of FGF signaling in head development[4].

The CAM assay is a classic in vivo model to assess angiogenesis and the effects of inhibitors[4][8].

-

Egg Preparation:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the embryo and the developing CAM. Reseal the window with tape and return the egg to the incubator.

-

-

Inhibitor Application (EDD 8-10):

-

Prepare this compound stock solution in DMSO.

-

Incorporate the inhibitor into a carrier, such as a sterile gelatin sponge or methylcellulose disc. This allows for slow, localized release.

-

Typical concentrations applied to the CAM range from 1 to 10 µg per sponge/disc. A vehicle control (DMSO in the carrier) is essential.

-

Gently place the carrier onto the CAM, over a region with visible blood vessels but away from major embryonic vessels.

-

-

Incubation and Observation:

-

Reseal the window and incubate for an additional 48-72 hours.

-

Observe the CAM daily through the window to monitor for vascular changes.

-

-

Data Acquisition and Analysis:

-

On EDD 12-14, excise the CAM region beneath the carrier.

-

Image the CAM using a stereomicroscope.

-

Quantitative Analysis: Measure the number of vessel branch points, total vessel length, and vessel density within a defined radius around the carrier. A significant reduction in these parameters in the this compound-treated group compared to the control indicates anti-angiogenic activity[6].

-

Conclusion

This compound is a powerful chemical tool for investigating the fundamental roles of VEGF and FGF signaling in developmental biology. Its primary utility lies in studying the formation and patterning of the vascular system, where its potent and selective inhibition of VEGFR-2 allows for precise disruption of angiogenesis. Its secondary activity against FGFRs provides additional utility in exploring a broader range of developmental processes. By employing this compound in robust model systems like zebrafish and the chick embryo, researchers can continue to unravel the complex signaling networks that orchestrate embryonic development. Careful consideration of dose-dependent effects and the use of appropriate controls are critical for interpreting results and advancing our understanding of both normal development and congenital abnormalities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]